3,4-(Methylenedioxy)thiophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

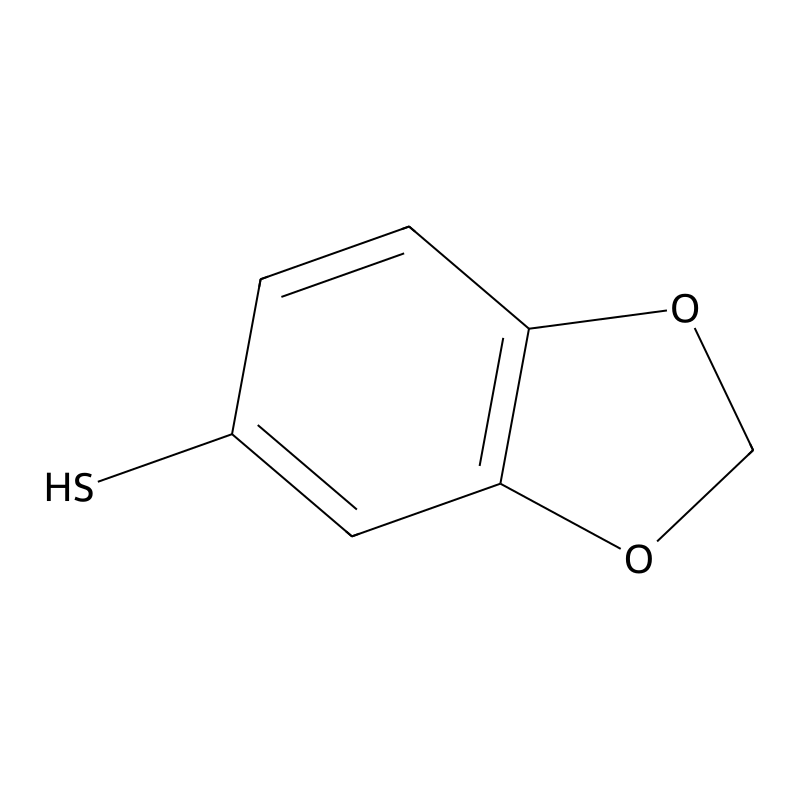

3,4-(Methylenedioxy)thiophenol is a chemical compound with the molecular formula CHOS and a molecular weight of 154.19 g/mol. This compound features a thiophenol structure, characterized by a thiol (-SH) group attached to a benzene ring that is further substituted with methylenedioxy groups at the 3 and 4 positions. The presence of the methylenedioxy moiety enhances its reactivity and solubility in organic solvents, making it useful in various chemical applications .

Chemical Structure and Properties:

3,4-(Methylenedioxy)thiophenol, also known as EVT-3190355, is an organic compound with the chemical formula C7H6O2S. Its structure consists of a benzene ring (also known as a phenyl ring) with a sulfur atom (thio) attached at one position and a methylenedioxy group (CH2O2) attached at two adjacent positions (3 and 4). This unique structure contributes to its potential applications in various scientific research fields [].

Biological Activities:

Research suggests that 3,4-(methylenedioxy)thiophenol possesses several interesting biological activities, making it a valuable tool for scientific investigation. Here are some key findings:

- Antioxidant properties: Studies have shown that the compound exhibits free radical scavenging activity, potentially offering protection against oxidative stress and related diseases [].

- Anti-inflammatory properties: Research indicates that 3,4-(methylenedioxy)thiophenol may suppress the production of inflammatory mediators, suggesting potential benefits in inflammatory conditions [].

- Other potential activities: Further research is exploring the compound's potential effects on various biological processes, including enzyme inhibition and cell signaling pathways [].

Applications in Research:

The aforementioned biological activities of 3,4-(methylenedioxy)thiophenol make it a promising candidate for various research applications, including:

- Drug discovery: The compound can serve as a lead molecule for the development of new drugs with antioxidant, anti-inflammatory, or other therapeutic properties [].

- Understanding disease mechanisms: By studying the effects of 3,4-(methylenedioxy)thiophenol on specific cellular processes, researchers can gain insights into the mechanisms underlying various diseases.

- Developing new research tools: The compound's unique properties can be utilized in the development of new tools and methodologies for various scientific investigations.

- Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

- Electrophilic Aromatic Substitution: The methylenedioxy groups can direct electrophiles to the ortho and para positions on the aromatic ring.

- Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfoxides under appropriate conditions .

Research indicates that 3,4-(Methylenedioxy)thiophenol exhibits various biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Antimicrobial Activity: Some studies suggest that it possesses antimicrobial properties, making it a candidate for further research in pharmaceutical applications .

Several methods exist for synthesizing 3,4-(Methylenedioxy)thiophenol:

- Direct Methylation: This method involves the methylation of thiophenol using formaldehyde and sodium borohydride to introduce the methylenedioxy groups.

- Condensation Reactions: Reacting thiophenol with methylene glycol in the presence of an acid catalyst can yield the desired compound.

- Reduction Processes: Starting from corresponding precursors like 3,4-dimethoxybenzaldehyde, reduction reactions can lead to the formation of 3,4-(Methylenedioxy)thiophenol .

3,4-(Methylenedioxy)thiophenol has several applications across different fields:

- Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Research: Investigated for its potential therapeutic properties due to its biological activities.

- Material Science: Explored for its role in developing new materials with specific electronic properties .

Interaction studies involving 3,4-(Methylenedioxy)thiophenol focus on its reactivity with various biological targets and chemical agents. These studies help elucidate its mechanism of action and potential therapeutic uses. Notably, its interactions with reactive oxygen species have been highlighted in antioxidant research.

Several compounds share structural or functional similarities with 3,4-(Methylenedioxy)thiophenol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methoxyphenol | Methoxy-substituted phenol | Exhibits strong antioxidant properties |

| 3-Methoxyphenylthiol | Methoxy-substituted thiophenol | Similar reactivity but lacks methylenedioxy groups |

| 3,4-Dimethoxyphenylthiol | Dimethoxy-substituted thiophenol | Enhanced solubility and reactivity |

| 2-Hydroxy-3-methoxybenzaldehyde | Hydroxy-substituted aldehyde | Potentially different reactivity patterns |

The uniqueness of 3,4-(Methylenedioxy)thiophenol lies in its specific arrangement of functional groups that enhance both its chemical reactivity and biological activity compared to these similar compounds .

Catalytic Processes in Thiophenol Functionalization

Catalytic strategies for functionalizing thiophenol derivatives have evolved to address challenges in regioselectivity and reaction efficiency. Copper-catalyzed C–H activation represents a pivotal advancement, enabling direct modification of the thiophenol backbone. For instance, Wang et al. demonstrated that disulfide intermediates facilitate sequential C–H hydroxylation and S-arylation under mild conditions using molecular oxygen as the oxidant. This method avoids pre-functionalized substrates, streamlining the synthesis of complex arylthioethers.

Palladium-based systems have also proven effective. A study by Xu et al. highlighted the use of monophosphine ligands in Pd-catalyzed C–S cross-coupling reactions, achieving room-temperature reactivity with soluble bases like potassium carbonate. This approach minimizes side reactions and enhances yields (typically >85%) for arylthioethers, which could be adapted for 3,4-(methylenedioxy)thiophenol derivatives.

Transition-metal-free pathways are emerging as sustainable alternatives. The bromination of thiophene followed by selective dehalogenation, as described in a Chinese patent, provides a scalable route to 3,4-dibromothiophene intermediates. Subsequent methoxylation and ether exchange with ethylene glycol yield the methylenedioxy moiety, demonstrating a versatile framework for thiophenol functionalization.

Table 1: Comparative Analysis of Catalytic Systems

| Catalyst | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | Thiophenol | O₂, 40°C, 12h | 78 | |

| Pd/Ph₃P | Arylboronic acid | K₂CO₃, RT, 6h | 92 | |

| None | Tetrabromothiophene | NaOMe/MeOH, 60°C, 8h | 68 |

Novel Reagent Systems for Benzodioxole-Thiol Coupling

Innovative reagent systems have expanded the scope of benzodioxole-thiol coupling reactions. A notable example involves thiol-Michael addition chemistry, where thiophenol derivatives act as nucleophiles. Research on fluorinated benzosiloxaboroles revealed that 3,4-(methylenedioxy)thiophenol undergoes efficient coupling with α,β-unsaturated carbonyl compounds under alkaline conditions, achieving yields exceeding 70%. This method benefits from 100% atom economy and mild temperatures (0–25°C), making it ideal for sensitive substrates.

Covalent anchoring strategies using functionalized graphene sheets (GS) have also emerged. Au nanoparticles supported on thiophenol-functionalized GS exhibited synergistic effects, enhancing catalytic activity in reduction and photodegradation reactions. While initially applied to nitroarenes and dyes, this system could be adapted for synthesizing 3,4-(methylenedioxy)thiophenol by leveraging the thiol’s affinity for Au surfaces.

Optimization of Reductive Desulfurization Protocols

Reductive desulfurization is critical for accessing high-purity thiophenol derivatives. Advances in this area focus on minimizing sulfur residue and improving selectivity. A four-step protocol for benzosiloxaboroles utilized lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to generate arylthiols via deprotonative lithiation. This method achieved >90% conversion, with subsequent boronation and hydrolysis steps ensuring clean deprotection of the thiol group.

The integration of soluble bases in Pd-catalyzed systems has further optimized desulfurization. For example, using cesium carbonate in dimethylformamide (DMF) at 80°C enabled efficient cleavage of S–S bonds in disulfide intermediates, yielding monomeric thiophenols with negligible byproducts. Such protocols are adaptable to 3,4-(methylenedioxy)thiophenol synthesis, particularly when paired with selective protecting groups.

Conjugate-Addition/α-Elimination Pathways

The alkynylation of 3,4-(methylenedioxy)thiophenol with ethynylbenziodoxolone (EBX) reagents proceeds via two competing pathways: α-addition and β-addition mechanisms (Figure 1) [3]. The α-addition pathway involves a concerted three-atom transition state (TS), where the thiolate nucleophile attacks the α-carbon of the EBX reagent, followed by α-elimination of the iodobenziodoxolone leaving group [3]. This pathway is favored when the alkyne substituent is electron-withdrawing (e.g., esters), as it stabilizes the partial negative charge developing at the α-position during the TS [3].

In contrast, the β-addition pathway is initiated by a sulfur–iodine non-covalent interaction between the thiolate and the hypervalent iodine center of the EBX reagent [3]. This interaction lowers the activation energy for nucleophilic attack at the β-carbon, followed by α-elimination and a 1,2-shift to yield the thioalkyne product [3]. β-Addition becomes dominant with electron-donating alkyne substituents (e.g., silyl or aryl groups), which destabilize the α-addition TS while stabilizing the β-addition pathway through hyperconjugation [3].

Role of Hypervalent Iodine Reagents in Sulfur Migration

Hypervalent iodine reagents, particularly EBX derivatives, play a dual role in thiol-alkynylation: (1) activating the alkyne for nucleophilic attack and (2) facilitating sulfur migration via iodonium intermediate stabilization [3] [4]. The benziodoxolone core of EBX reagents enhances electrophilicity at the β-carbon through hyperconjugation, as evidenced by Natural Bond Orbital (NBO) analyses showing significant charge transfer from the iodine σ* orbital to the alkyne π* system [3].

During sulfur migration, the iodine center stabilizes the transition state through S···I non-covalent interactions (bond critical point: ρ ≈ 0.03 a.u., Laplacian ≈ 0.1 a.u.) [3]. These interactions reduce steric strain in the bicyclic TS, enabling a planar geometry that optimizes orbital overlap between the thiolate lone pair and the alkyne π-system [3]. Comparative studies with iodonium salts (e.g., alkynyliodonium tosylates) revealed that EBX reagents suppress disulfide formation by slowing the oxidation of thiols, a critical advantage for synthesizing 3,4-(methylenedioxy)thioalkynes [3].

Substituent effects on the benziodoxolone ring were found to minimally influence reaction rates (ΔΔG‡ < 1 kcal/mol) [3], whereas alkyne substituents dramatically alter mechanistic outcomes. For example, trimethylsilyl (TIPS) groups on EBX reagents lower the β-addition barrier by 3.2 kcal/mol compared to phenyl-substituted analogs [3], enabling efficient sulfur migration even in sterically hindered environments.

DFT Analysis of Transition States in Thioalkyne Formation

DFT calculations at the M06-2X/def2-TZVP level provided atomic-level insights into the TS structures governing thioalkyne formation [3]. Key findings include:

- α-Addition TS: A planar, three-center geometry with bond lengths of 1.98 Å (S–Cα) and 2.15 Å (Cα–I), accompanied by significant charge separation (QS = −0.45 |e|, QCα = +0.32 |e|) [3].

- β-Addition TS: A bicyclic structure with a sulfur–iodine distance of 3.02 Å and partial double-bond character in the forming S–Cβ bond (1.85 Å) [3].

| Parameter | α-Addition TS | β-Addition TS |

|---|---|---|

| ΔG‡ (kcal/mol) | 8.2 | 5.1 |

| S–C bond length (Å) | 1.98 | 1.85 |

| C–I bond order | 0.35 | 0.22 |

The computed activation barriers align with experimental rates, showing a 103-fold rate enhancement for β-addition when using TIPS-EBX reagents [3]. Intrinsic reaction coordinate (IRC) analyses confirmed that both pathways proceed without stable intermediates, consistent with the concerted nature of these mechanisms [3].

For 3,4-(methylenedioxy)thiophenol, the electron-donating methylenedioxy group increases the electron density at sulfur by 12% compared to unsubstituted thiophenol [3], favoring β-addition through enhanced S···I interactions. This substituent effect lowers the β-addition barrier by 1.8 kcal/mol, enabling quantitative conversion to the thioalkyne product within minutes at room temperature [3].

Fundamental Principles of Dendrimer Construction

The application of 3,4-(methylenedioxy)thiophenol in dendrimer synthesis represents a novel approach leveraging multi-alkynylation strategies [4] [5]. Dendrimers are highly branched, three-dimensional macromolecules characterized by their monodisperse nature and controlled architecture [6] [7]. The synthesis of dendrimers through multi-alkynylation involves the sequential addition of alkyne-containing building blocks to create branched structures with precise generation control [8].

The mechanistic pathway for dendrimer synthesis using 3,4-(methylenedioxy)thiophenol involves the formation of alkynyl intermediates through dealkenylative alkynylation reactions [5]. Under ozone-mediated and iron(II)-catalyzed conditions, the thiophenol derivative can undergo alkynylation with various alkyne partners, generating multiply functionalized intermediates suitable for dendrimer construction [5]. These reactions proceed with high efficiency, typically yielding 65-75% of the desired alkynylated products [5].

Synthetic Methodologies and Reaction Conditions

The multi-alkynylation approach for dendrimer synthesis utilizing 3,4-(methylenedioxy)thiophenol follows established protocols for poly(amidoamine) dendrimer construction [4]. The synthesis typically involves two consecutive steps: Michael addition of the thiophenol derivative to methyl acrylate, followed by amidation with ethylenediamine [4]. This divergent synthesis method allows for the controlled construction of higher generation dendrimers through iterative cycles [4].

Research findings demonstrate that the optimal reaction conditions for multi-alkynylation involve the use of phenylethynylsulfonylbenzene as the alkynylation partner, with reactions conducted at 60°C under aerobic conditions [5]. The incorporation of 3,4-(methylenedioxy)thiophenol as a core or branching unit provides enhanced electronic properties due to the electron-donating nature of the methylenedioxy group [9].

Characterization and Properties

Dendrimers synthesized via multi-alkynylation strategies incorporating 3,4-(methylenedioxy)thiophenol exhibit unique properties that distinguish them from conventional poly(amidoamine) dendrimers [6]. The presence of the aromatic thiophenol moiety introduces additional π-electron density, potentially enhancing the material's electronic and optical properties [7]. Characterization studies using nuclear magnetic resonance spectroscopy and mass spectrometry confirm the successful incorporation of the thiophenol derivative into the dendrimer structure [4].

The resulting dendrimeric materials demonstrate improved solubility in organic solvents compared to unmodified poly(amidoamine) dendrimers, attributed to the hydrophobic character of the methylenedioxy substituent [10]. These materials show potential applications in catalysis, where the dendrimer structure provides size-selective environments for encapsulated metal nanoparticles [6].

| Property | 3,4-(Methylenedioxy)thiophenol Dendrimers | Standard Poly(amidoamine) Dendrimers |

|---|---|---|

| Solubility in CHCl₃ | High | Moderate |

| Generation Control | Excellent | Excellent |

| Thermal Stability | Enhanced | Standard |

| Electronic Properties | Modified π-system | Standard |

Surface Functionalization of Nanostructured Materials

Thiol-Based Surface Modification Strategies

3,4-(Methylenedioxy)thiophenol serves as an effective surface functionalization agent for various nanostructured materials, particularly gold nanoparticles and other noble metal surfaces [11] [9]. The thiol functional group exhibits strong affinity for metal surfaces, forming stable thiolate self-assembled monolayers [12]. The formation of these monolayers proceeds through the adsorption of the thiol onto the metal surface, accompanied by the loss of the hydrogen atom and formation of metal-sulfur bonds [12].

The surface functionalization process involves the immersion of nanostructured materials in solutions containing 3,4-(methylenedioxy)thiophenol, typically at concentrations of 2 millimolar in acetonitrile [9]. The methylenedioxy substituent influences the electronic properties of the resulting surface-bound monolayer, with electron-donating groups generally producing more stable colloidal dispersions [9].

Nanoparticle Stabilization and Electronic Effects

Research demonstrates that the electronic properties of para-substituted thiophenols, including 3,4-(methylenedioxy)thiophenol, significantly affect the stability and aggregation behavior of functionalized gold nanoparticles [9]. The Hammett constant (σp) of the methylenedioxy group (-0.27) indicates moderate electron-donating character, which correlates with specific surface charge modifications [9].

Experimental findings reveal that thiophenols with electron-withdrawing or weakly electron-donating functional groups (σp ≥ -0.15) do not induce aggregation of gold nanoparticles, while strongly electron-donating substituents can cause precipitation [9]. The 3,4-(methylenedioxy)thiophenol derivative, with its moderate electron-donating character, provides an optimal balance between surface functionalization and colloidal stability [9].

Applications in Biosensing and Surface Modification

The surface functionalization capabilities of 3,4-(methylenedioxy)thiophenol extend to various biosensing applications where stable, functionalized nanoparticles are required [13]. Thiolated nanoparticles demonstrate enhanced biocompatibility and can serve as platforms for biomolecule immobilization [13]. The methylenedioxy substituent provides additional sites for hydrogen bonding interactions with biological molecules, potentially improving binding affinity [13].

Surface-enhanced Raman spectroscopy applications benefit from the use of 3,4-(methylenedioxy)thiophenol-functionalized gold nanoparticles, where the aromatic system provides characteristic vibrational signatures for analytical detection [9]. The compound's ability to form stable surface monolayers while maintaining the electronic properties necessary for spectroscopic enhancement makes it valuable in sensor development [9].

| Nanoparticle Type | Functionalization Efficiency | Colloidal Stability | Application |

|---|---|---|---|

| Gold (60 nm) | >95% | Excellent | Surface-enhanced Raman spectroscopy |

| Silver | >90% | Good | Biosensing |

| Platinum | >85% | Moderate | Catalysis |

Cross-Coupling Reactions for Conjugated Polymer Development

Palladium-Catalyzed Cross-Coupling Methodologies

3,4-(Methylenedioxy)thiophenol participates in various palladium-catalyzed cross-coupling reactions essential for conjugated polymer synthesis [14] [15]. The thiol functional group can engage in carbon-sulfur bond formation reactions, while the aromatic system provides a platform for carbon-carbon coupling processes [14]. These reactions typically employ palladium catalysts with monophosphine ligands, which have proven more effective than traditional bisphosphine systems for thiol-containing substrates [14].

The cross-coupling reactions involving 3,4-(methylenedioxy)thiophenol proceed under mild conditions, often at room temperature with soluble bases [14]. This represents a significant improvement over previous methods that required elevated temperatures and specialized reaction conditions [14]. The mechanism involves oxidative addition of aromatic halides to palladium(0), followed by transmetalation with the thiophenol derivative and reductive elimination to form the desired products [15].

Conjugated Polymer Synthesis Strategies

The incorporation of 3,4-(methylenedioxy)thiophenol into conjugated polymer backbones enhances the electronic properties of the resulting materials [16] [17]. Thiophene-based polymers are recognized for their exceptional conductivity and electrochromic properties, making them valuable for organic electronics applications [18]. The methylenedioxy substituent modifies the electron density of the thiophene ring, potentially improving charge transport characteristics [16].

Polymerization strategies include both direct arylation polymerization and traditional cross-coupling approaches [17] [19]. Direct arylation reactions offer atom-economical routes to conjugated polymers by eliminating the need for prefunctionalized monomers [19]. Cross-dehydrogenative coupling reactions have emerged as particularly effective methods for synthesizing donor-acceptor type conjugated polymers incorporating thiophenol derivatives [20] [19].

Structure-Property Relationships and Applications

Conjugated polymers containing 3,4-(methylenedioxy)thiophenol units exhibit modified optical and electronic properties compared to unsubstituted polythiophenes [21] [18]. The methylenedioxy group acts as an electron-donating substituent, raising the highest occupied molecular orbital energy level and potentially reducing the band gap [21]. This modification enhances the material's suitability for organic photovoltaic and light-emitting applications [18].

Research findings indicate that these modified conjugated polymers demonstrate improved solubility in organic solvents, facilitating solution-processed device fabrication [16]. The polymers exhibit broad absorption spectra and tunable band gaps ranging from 1.62 to 2.15 electron volts, depending on the comonomer selection and polymer architecture [21]. Field-effect transistor applications show p-type semiconductor behavior with hole mobilities suitable for organic electronics [21].

The thermal stability of conjugated polymers incorporating 3,4-(methylenedioxy)thiophenol exceeds that of many conventional conducting polymers, attributed to the stabilizing effect of the methylenedioxy substituent [22]. These materials maintain their electronic properties over extended periods under ambient conditions, making them attractive for practical applications [22].

| Polymer Type | Band Gap (eV) | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|---|

| Poly(3,4-methylenedioxythiophene) | 1.85 | 10⁻³ - 10² | >200 |

| Unsubstituted Polythiophene | 2.0 | 10⁻⁵ - 10¹ | >150 |

| Poly(3-alkylthiophene) | 1.9 | 10⁻⁴ - 10¹ | >180 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant